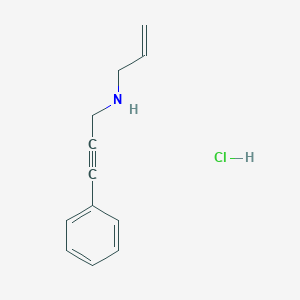
N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride, also known as NPPH, is an organic compound that has a wide range of applications in the fields of science and research. It is a versatile compound that can be used in many different experiments and processes. NPPH is a colorless, odorless, and non-toxic compound that has a melting point of 54-56°C. It has a molecular weight of 205.6 g/mol and a purity of 99.5%.
Aplicaciones Científicas De Investigación
N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride has a wide range of applications in the field of scientific research. It is used in the synthesis of organic compounds, as a reagent in organic chemistry, and as a catalyst in the synthesis of polymers. It is also used in the production of pharmaceuticals, in the synthesis of dyes and pigments, and in the production of inorganic compounds.
Mecanismo De Acción
N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride is an organocatalyst that can be used to accelerate chemical reactions. It works by forming a complex with the substrate, which then undergoes a series of steps to form the desired product. The mechanism of action of N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride is complex and involves the formation of a cationic species and the subsequent formation of a complex between the cationic species and the substrate.
Biochemical and Physiological Effects
N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride has been studied for its biochemical and physiological effects. Studies have shown that N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride can increase the activity of enzymes and can also act as an antioxidant. It has also been shown to have anti-inflammatory and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride is a versatile compound that can be used in a variety of experiments. It is non-toxic and has a low melting point, making it easy to work with. However, it is also a relatively expensive compound, which can limit its use in some experiments.
Direcciones Futuras
N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride has many potential applications in the field of scientific research. It could be used in the synthesis of new organic compounds, as a catalyst in the synthesis of polymers, and in the production of pharmaceuticals. It could also be used to study the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride in other fields, such as biotechnology and nanotechnology.
Métodos De Síntesis
N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride can be synthetized by combining phenylacetonitrile and propargyl bromide in an aqueous solution of sodium hydroxide. The resulting product is then treated with hydrochloric acid to form N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride. This method is relatively simple and cost-effective, making it a popular choice for synthesizing N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride.
Propiedades
IUPAC Name |
3-phenyl-N-prop-2-enylprop-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h2-5,7-8,13H,1,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDYDKPUYJWVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC#CC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

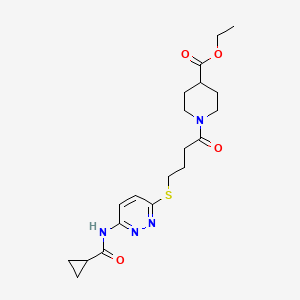
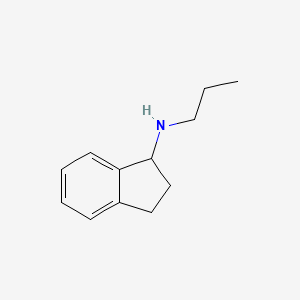
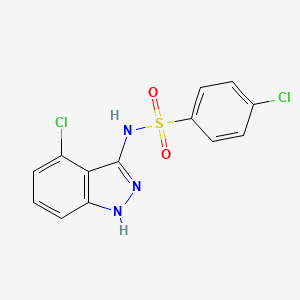
![5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2443976.png)
![(2E)-4-oxo-4-{(pyridin-4-ylmethyl)[2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}but-2-enoic acid](/img/structure/B2443978.png)
![4-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2443979.png)
![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2443980.png)
![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride](/img/structure/B2443982.png)


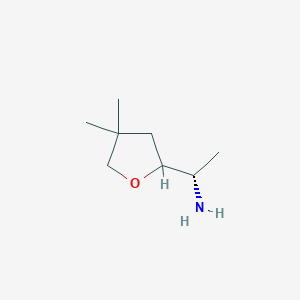
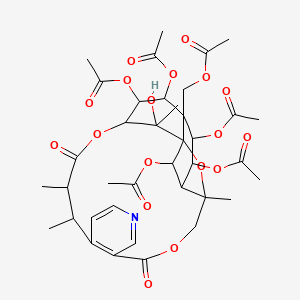
![3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2443990.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B2443992.png)